Product packaging for 9H-Thieno[2,3-b]carbazole(Cat. No.:CAS No. 114479-35-5)

9H-Thieno[2,3-b]carbazole

Cat. No.: B14312277
CAS No.: 114479-35-5
M. Wt: 223.29 g/mol
InChI Key: JWPSJJSPEZKFHQ-UHFFFAOYSA-N
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Description

9H-Thieno[2,3-b]carbazole (: 114479-35-5) is a polycyclic aromatic compound with a molecular formula of C 14 H 9 NS and a molecular weight of 223.29 g/mol . This structure serves as a fundamental scaffold in advanced scientific research, particularly in the development of organic electronic materials and for the synthesis of novel bioactive molecules. In material science, the fused carbazole-thiophene architecture is of significant interest for organic electroluminescent devices. Its rigid, planar structure contributes to favorable charge-transport properties and photophysical characteristics, making it a valuable building block for potential use in flat-panel displays and other photonic applications . The core structure can be readily functionalized; for instance, derivatives have been synthesized with substitutions like phenylsulfonyl and methoxy groups to fine-tune material properties . In medicinal and agrochemical research, the carbazole nucleus is a privileged structure known for diverse biological activities. The this compound scaffold provides a foundation for designing new compounds, as carbazole derivatives are widely investigated for their potential antitumor, antioxidative, and anti-inflammatory properties . Researchers utilize this core to develop novel molecules for biological evaluation, leveraging its potential to interact with various cellular targets. Handling & Safety: Please consult the Safety Data Sheet (SDS) before use. The product is classified with the signal word "Warning" and may pose hazards including skin sensitization (H317) and specific target organ toxicity following repeated exposure . Note: This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NS B14312277 9H-Thieno[2,3-b]carbazole CAS No. 114479-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114479-35-5

Molecular Formula

C14H9NS

Molecular Weight

223.29 g/mol

IUPAC Name

9H-thieno[2,3-b]carbazole

InChI

InChI=1S/C14H9NS/c1-2-4-12-10(3-1)11-7-9-5-6-16-14(9)8-13(11)15-12/h1-8,15H

InChI Key

JWPSJJSPEZKFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CS4

Origin of Product

United States

Synthetic Methodologies for 9h Thieno 2,3 B Carbazole and Its Derivatives

Strategies for Regioselective Annulation of the Thiophene (B33073) Moiety to the Carbazole (B46965) Core

The construction of the thieno[2,3-b]carbazole framework relies on the regioselective formation of the thiophene ring fused to the carbazole core. Several synthetic strategies have been developed to achieve this, including palladium-catalyzed reactions, one-pot methodologies, and modified classical reactions.

Palladium-Catalyzed Cyclization and Amination Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex aromatic systems. A key strategy for constructing thienocarbazoles involves the intramolecular cyclization of ortho-bromodiarylamine precursors. core.ac.ukresearchgate.net This method has been successfully applied to the synthesis of various substituted thieno[3,2-c] and [2,3-b]carbazoles. core.ac.ukresearchgate.net The synthesis of the precursor ortho-bromodiarylamines is typically achieved through a palladium-catalyzed amination reaction. core.ac.ukresearchgate.net For instance, the coupling of 6-aminobenzo[b]thiophene with 2-bromo-iodobenzene, followed by an intramolecular cyclization, yields the linear thieno[2,3-b]carbazole. core.ac.uk The conditions for these cyclizations can be demanding, sometimes requiring high catalyst loading and the use of additives like tetrabutylammonium (B224687) bromide (Bu4NBr). core.ac.uk

Another palladium-catalyzed approach involves a tandem sequence of intermolecular amination and intramolecular direct arylation. organic-chemistry.orgresearchgate.net This allows for the regioselective synthesis of functionalized carbazoles from readily available anilines and 1,2-dihaloarenes. organic-chemistry.org While broadly applicable to carbazole synthesis, this methodology can be adapted for thienocarbazole derivatives.

The use of carbon monoxide (CO) as a stoichiometric reductant in a palladium-catalyzed reductive cyclization of 2-nitro biaryls offers another route to fused heterocycles, including thieno[2,3-b]indoles, which are structurally related to thienocarbazoles. thieme-connect.com This method proceeds under relatively mild conditions and demonstrates the versatility of palladium catalysis in heterocyclic synthesis. thieme-connect.com

Starting Materials Catalyst/Reagents Product Key Features Reference
ortho-bromodiarylaminesPd(OAc)₂, K₂CO₃, Bu₄NBrThieno[2,3-b]carbazolesIntramolecular cyclization core.ac.uk
Anilines and 1,2-dihaloarenesPalladium catalystFunctionalized carbazolesTandem amination and direct arylation organic-chemistry.org
2-Nitro biarylsPd(OAc)₂, Ligand, COFused heterocyclesReductive cyclization thieme-connect.com

One-Pot Reactions Involving Indoline-2-thiones

One-pot syntheses offer an efficient and atom-economical approach to complex molecules. A notable method for the synthesis of functionalized thieno[2,3-b]indoles, a core structure within the thienocarbazole family, utilizes the base-mediated [3+2]-annulation of indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes. nih.govacs.org This strategy is characterized by its complete regioselectivity and broad substrate scope under mild reaction conditions. nih.govacs.org

The proposed mechanism involves the Michael addition of the enethiolate of indoline-2-thione (B1305242) to the nitroalkene adduct, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic thieno[2,3-b]indole core. acs.org This method allows for the introduction of diverse functional groups, making the resulting products amenable to further synthetic modifications. nih.govacs.org

Modified Ullmann Condensation Protocols in Thienocarbazole Synthesis

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds. Modified Ullmann protocols have been successfully employed in the synthesis of precursors for thienocarbazoles. chemrxiv.orgacs.orgnih.gov For example, the copper-catalyzed condensation of a halogenated thiophene with carbazole can be used to create the N-thienylcarbazole intermediate, which can then undergo a ring-closing C-H activation to form the final thienopyrrolocarbazole structure. chemrxiv.orgacs.orgnih.gov

These reactions are often performed under solvent-free conditions at high temperatures, with copper sulfate (B86663) pentahydrate and potassium carbonate as the catalyst system. acs.org While yields can sometimes be modest, this one-step process provides a straightforward route to the necessary precursors from readily available starting materials. chemrxiv.orgacs.org The reactivity of the halogen on the thiophene ring plays a crucial role in the selectivity of the reaction. chemrxiv.orgacs.org

C-H Activation Methodologies for Direct Arylation

Direct C-H activation has emerged as a powerful and atom-economical tool for the synthesis and functionalization of aromatic compounds. chim.it In the context of thienocarbazole synthesis, intramolecular C-H activation is a key step in several synthetic routes. chemrxiv.orgacs.orgnih.gov Following the formation of an N-thienylcarbazole precursor, a palladium-catalyzed intramolecular C-H activation/C-C bond formation can be used to construct the fused thiophene ring. chemrxiv.orgacs.orgnih.gov

The efficiency of this ring-closing step can be influenced by the choice of the palladium catalyst and ligands. chemrxiv.orgacs.org For instance, preformed N-heterocyclic carbene (NHC) palladium complexes have shown superiority over in situ generated catalysts in certain cases. chemrxiv.orgacs.org This approach allows for the creation of various regioisomers of thienopyrrolocarbazoles depending on the substitution pattern of the initial halogenated thiophene. chemrxiv.orgacs.orgnih.gov

Functionalization and Molecular Engineering of the 9H-Thieno[2,3-b]carbazole Framework

Once the core this compound skeleton is constructed, further functionalization can be carried out to modulate its electronic and physical properties.

N-Substitution Strategies (e.g., Alkylation, Arylation)

The nitrogen atom of the carbazole moiety is a common site for functionalization. thieme-connect.de N-alkylation and N-arylation are facile reactions that can be achieved under various conditions. thieme-connect.deuobaghdad.edu.iq For instance, N-alkylation of carbazoles can be readily performed using an alkyl halide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide. uobaghdad.edu.iq

N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. acs.org These reactions allow for the introduction of various aryl groups onto the carbazole nitrogen, which can significantly influence the photophysical and electronic properties of the resulting molecule. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and tolerating a range of functional groups on the arylating agent. organic-chemistry.org

Reaction Type Reagents Key Features Reference
N-AlkylationAlkyl halide, Base (e.g., KOH)Facile reaction to introduce alkyl groups uobaghdad.edu.iq
N-Arylation (Ullmann)Aryl halide, Copper catalystClassic method for C-N bond formation acs.org
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, LigandVersatile and widely used for C-N coupling organic-chemistry.org

Peripheral Functionalization of the Thiophene and Benzene (B151609) Rings

The peripheral functionalization of the this compound nucleus is a key strategy for modulating its electronic and physical properties. This involves the selective introduction of various functional groups onto the thiophene and benzene rings of the core structure. Methodologies for these transformations often leverage both classical electrophilic substitution reactions and modern transition-metal-catalyzed C-H activation or cross-coupling reactions.

A common approach involves the direct functionalization of the carbazole portion of the molecule. For instance, the carbazole ring system is readily susceptible to electrophilic halogenation, allowing for the introduction of bromine or chlorine atoms. These halogenated intermediates serve as versatile handles for further modifications through cross-coupling reactions. organic-chemistry.org For example, 2,7-dibromo-9H-carbazole can be alkylated and subsequently used as a precursor for more complex structures. nih.govresearchgate.net The positions on the benzene ring of the carbazole moiety can be selectively functionalized, although this often requires the use of directing groups to control regioselectivity. chim.itnih.gov

Functionalization of the thiophene ring can also be achieved through various methods. Strategies like magnesiation followed by reaction with an electrophile have been used for the 2,3-difunctionalization of thiophenes. rsc.org Metal-catalyzed or base-promoted heterocyclization of specifically designed alkyne precursors can also yield thiophenes with a desired substitution pattern directly. nih.gov In the context of the thieno[2,3-b]carbazole system, derivatization often occurs on the carbazole benzene ring first, followed by modifications or building of the thiophene ring. However, direct C-H functionalization on the thiophene moiety remains an area of active research.

The following table summarizes representative methods for the peripheral functionalization of carbazole and thiophene systems, which are applicable to the this compound scaffold.

Reaction Type Reagents & Conditions Functional Group Introduced Ring System Reference
BrominationN-Bromosuccinimide (NBS), DMFBromo (-Br)Carbazole nih.govresearchgate.net
C-H AlkylationMnBr2, LiHMDS, Alkyl Bromide, Toluene, 120°CAlkylCarbazole chim.it
MagnesiationTMPMgCl·LiCl, then Electrophile (E+)Various (E)Thiophene rsc.org
Suzuki CouplingPd(PPh3)4, K2CO3, Arylboronic acidArylCarbazole nih.gov

Introduction of π-Conjugated Side Chains and Extended Architectures

Building upon the functionalized this compound core, the introduction of π-conjugated side chains and the creation of extended, ladder-type architectures are critical for applications in organic electronics. These modifications significantly influence the material's charge transport capabilities, photophysical properties, and energy levels. researchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are the predominant methods for attaching π-conjugated moieties. researchgate.nettue.nl For example, thienyl groups can be coupled to a halogenated thienocarbazole core. A documented synthesis involves the coupling of a 2-thienyl group to the 2-position of a 6-methoxy-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole derivative, demonstrating the feasibility of adding heteroaromatic side chains. researchgate.net Similarly, carbazole derivatives can be functionalized with groups like 2,2'-bithiophen-5-yl at various positions (N-, 1,8-, 3,6-, 2,7-) to systematically study the effect of the π-system's extension and connectivity on the material's properties. researchgate.net

The synthesis of extended architectures involves the fusion of additional aromatic or heteroaromatic rings onto the primary thienocarbazole framework. A notable example is the synthesis of bis Current time information in Bangalore, IN.benzothieno[3,2-b:2',3'-h]carbazole. nih.gov This ladder-type molecule is constructed through a multi-step sequence that includes a Suzuki-Miyaura coupling to attach 2-methylthiophenyl groups to a dibromocarbazole core, followed by oxidative cyclization to form the fused benzothiophene (B83047) units. nih.govresearchgate.net Such planar, rigid, and extended structures are sought after as they can facilitate intermolecular π-π stacking and improve charge carrier mobility in thin-film transistors. nih.gov The design of polymers incorporating donor-π-bridge-acceptor side chains attached to a conjugated main chain also represents a sophisticated approach to creating advanced materials with tunable properties for applications like polymer solar cells. acs.org

The table below details examples of synthetic strategies used to introduce π-conjugated systems onto carbazole and thiophene-based structures.

Target Structure Synthetic Method Key Reagents & Catalyst Resulting System Reference
N-Aryl CarbazolesNucleophilic SubstitutionFluorinated oligophenylenes, Dimsyl anionsLadderized N-aryl carbazoles rsc.org
ThienylcarbazolesSuzuki-Miyaura CouplingPd(PPh3)4, K2CO3, Thienylboronic acidCarbazole with thienyl side chains researchgate.net
Bis Current time information in Bangalore, IN.benzothieno[3,2-b:2',3'-h]carbazoleSuzuki Coupling & Oxidative CyclizationPd(PPh3)4, 2-methylthiophenylboronic acid; Triflic acidExtended ladder-type thienocarbazole nih.gov
Indolo[3,2-b]carbazole with cyano-stilbeneNot specifiedIndolo[3,2-b]carbazole core, cyano-substituted stilbene (B7821643) groupsπ-conjugated core with bulky side groups rsc.org

Molecular and Supramolecular Architecture of 9h Thieno 2,3 B Carbazole Derivatives

Single Crystal X-Ray Diffraction Analysis

Single crystal X-ray diffraction studies on derivatives of 9H-Thieno[2,3-b]carbazole have successfully determined their crystal structures, providing a foundational understanding of their stereochemical attributes.

Determination of Intramolecular Geometrical Parameters and Bond Orientations

Detailed analysis of the crystal structure of 6-Methoxy-9-phenylsulfonyl-2-(2-thienyl)-9H-thieno[2,3-b]carbazole provides critical data on its molecular geometry. The N—C bond lengths within the carbazole (B46965) moiety, specifically N1—C7 and N1—C20, are reported as 1.434 (4) Å and 1.450 (4) Å, respectively. nih.gov These values show a slight deviation from standard literature values, which may be attributed to the electron-withdrawing nature of the phenylsulfonyl group attached to the nitrogen atom. nih.gov

The geometry around the sulfur atom (S1) in the phenylsulfonyl group is described as a distorted tetrahedron. This distortion is evident from the O—S—O bond angle of 119.3 (1)° and the O—S—N angle of 106.8 (1)°. The widening of the O—S—O angle is likely due to repulsive forces between the two short S=O bonds. nih.gov The sum of the bond angles around the nitrogen atom (N1) is 343.3 (2)°, indicating an sp² hybridized state for this atom. nih.gov

Furthermore, specific torsion angles define the conformation of the substituents. For instance, the methoxy (B1213986) group is slightly twisted out of the plane of its attached benzene (B151609) ring, with a C16—C17—O3—C25 torsion angle of 13.9 (5)°. The orientation of the phenylsulfonyl group relative to the carbazole system is described by the torsion angles O1—S1—N1—C7 and O1—S1—C1—C6, which are 50.2 (2)° and -22.3 (3)° respectively, indicating a syn conformation. nih.gov This particular conformation is stabilized by intramolecular C—H···O hydrogen bonds. nih.gov

Analysis of Dihedral Angles and Planarity of Fused Ring Systems

In a related derivative, 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole, the fused carbazole and methylthiophene ring systems are nearly coplanar, with a small dihedral angle of 3.39 (11)° between their mean planes. nih.gov This suggests that the core thieno[2,3-b]carbazole unit is essentially a planar structure. However, the pendant nitrophenyl ring is almost perpendicular to the carbazole mean plane, exhibiting a dihedral angle of 75.64 (8)°. nih.gov

Intermolecular Interactions in the Solid State

The crystal packing of this compound derivatives is orchestrated by a variety of weak, non-covalent interactions, which collectively determine the supramolecular architecture.

Hydrogen Bonding Networks (e.g., C-H···O, C-H···S)

In the solid state, hydrogen bonds play a crucial role in stabilizing the crystal lattice. For 6-Methoxy-9-phenylsulfonyl-2-(2-thienyl)-9H-thieno[2,3-b]carbazole, the molecular conformation is influenced by intramolecular C—H···O hydrogen bonds involving the sulfonyl oxygen atoms (C6—H6···O1, C8—H8···O1, and C19—H19···O2). nih.gov These interactions lead to the formation of five- and six-membered ring motifs, denoted with graph-set motifs of S(5) and S(6). nih.gov The crystal structure is further stabilized by weak intermolecular C—H···S interactions. Specifically, a C22—H22···S2 interaction generates a ten-membered ring described by a R₂²(10) graph-set motif. nih.gov

Similarly, the crystal structure of 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole features notable C—H···O hydrogen bonds. These interactions link the molecules to form R₄³(37) ring motifs, which in turn create sheets lying parallel to the (10-1) crystal plane. nih.gov

Assessment of π-π Stacking and Other Non-Covalent Interactions

Aromatic π-π stacking interactions are a significant feature in the crystal packing of these compounds. In the case of 6-Methoxy-9-phenylsulfonyl-2-(2-thienyl)-9H-thieno[2,3-b]carbazole, several weak π–π interactions are observed with centroid-to-centroid distances ranging from 3.734 (2) to 3.888 (2) Å. nih.gov

Impact of Molecular Structure on Crystal Packing Motifs

The nature and arrangement of substituents on the this compound core directly influence the resulting crystal packing motifs. The presence of a phenylsulfonyl group, a methoxy group, and a thienyl group in 6-Methoxy-9-phenylsulfonyl-2-(2-thienyl)-9H-thieno[2,3-b]carbazole leads to a packing arrangement stabilized by a combination of C—H···S and π–π interactions. nih.gov

In contrast, the crystal packing of 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole is characterized by the formation of hydrogen-bonded sheets through C—H···O interactions. nih.gov These sheets are further stabilized by C—H···π and offset π–π interactions. nih.gov The comparison of these two derivatives highlights how different functional groups dictate the primary intermolecular interactions, leading to distinct supramolecular architectures. While one structure is dominated by a network of weak C-H···S and π-π stacking, the other is organized into sheets through more specific C-H···O hydrogen bonding patterns, supplemented by other non-covalent forces.

Electronic Structure and Frontier Molecular Orbital Theory of 9h Thieno 2,3 B Carbazole

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are the frontier orbitals that dictate the electronic behavior of a molecule. The energy of the HOMO relates to the ability to donate electrons (oxidation potential), while the LUMO energy relates to the ability to accept electrons (reduction potential). acs.org The difference between these energy levels, the HOMO-LUMO gap, is a crucial parameter that determines the molecule's electronic and optical properties, including the wavelength of light it can absorb. acs.orgwikipedia.orgschrodinger.com

While specific, experimentally determined HOMO and LUMO energy values for the unsubstituted 9H-Thieno[2,3-b]carbazole are not extensively documented in publicly available literature, these values can be estimated and understood by comparing them to its parent heterocyclic constituents: carbazole (B46965), thiophene (B33073), and the structurally related dibenzothiophene.

Computational studies, typically employing Density Functional Theory (DFT), are a standard method for calculating the energy levels of such molecules. nih.govjocpr.com The fusion of aromatic rings generally leads to an extension of the π-conjugated system, which stabilizes the LUMO and destabilizes the HOMO, resulting in a smaller energy gap compared to the individual parent molecules. youtube.com Therefore, it is anticipated that this compound will possess a HOMO-LUMO gap that is lower than that of carbazole or dibenzothiophene, reflecting its more extended electronic delocalization.

Table 1: Theoretical/Experimental HOMO-LUMO Energy Gaps of this compound and Related Parent Compounds.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Carbazole-5.4 to -5.8 (Typical range for derivatives) nih.gov-0.6 to -1.8 (Typical range for derivatives) jocpr.com~4.5 (Estimated for parent) witpress.com
Thiophene~ -6.61~ -1.33~5.28 researchgate.net
Dibenzothiophene~ -5.93~ -1.33~4.60 researchgate.net
This compoundEstimated lower than CarbazoleEstimated higher than CarbazoleEstimated < 4.5

Note: Values for parent compounds are taken from computational studies and can vary based on the method used. The values for this compound are predictive, based on established chemical principles.

The electronic landscape of this compound is significantly influenced by the presence of nitrogen and sulfur heteroatoms.

Nitrogen Heteroatom: The nitrogen atom within the carbazole moiety is sp² hybridized and contributes its lone pair of electrons to the aromatic π-system. nih.govlibretexts.org This electron-donating character increases the electron density of the molecule, primarily raising the energy of the HOMO. nih.gov Consequently, the carbazole unit acts as a good electron-donating group. nankai.edu.cn

Sulfur Heteroatom: The sulfur atom in the thiophene ring also contributes a lone pair to the π-system, participating in the aromatic conjugation. acs.org The presence of sulfur in thiophene contributes to its unique electronic properties and electron-rich nature, which can enhance binding affinity to biological targets or influence intermolecular interactions in materials. nih.gov

Functionalization of the this compound core with various substituent groups provides a powerful strategy for tuning its frontier orbital energies and, consequently, its HOMO-LUMO gap. nankai.edu.cn

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, when attached to the aromatic core, will further increase the electron density. This effect primarily destabilizes (raises) the HOMO energy level, leading to a reduction in the energy gap. rsc.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups pull electron density from the π-conjugated system. This effect primarily stabilizes (lowers) the LUMO energy level. witpress.comrsc.org This stabilization also results in a narrowing of the HOMO-LUMO gap.

By strategically placing EDGs and EWGs, the electronic properties of the thienocarbazole framework can be precisely engineered for specific applications, such as tuning the absorption spectrum for organic solar cells. jocpr.com

Delocalization of π-Electrons and Conjugation Pathways within the Fused System

The this compound molecule consists of four fused rings, creating a planar and rigid structure that facilitates extensive π-electron delocalization. This extended conjugation is the primary source of its characteristic electronic properties. The π-system is formed by the overlapping p-orbitals of the sp²-hybridized carbon atoms and the nitrogen and sulfur heteroatoms. lumenlearning.comlibretexts.org

The carbazole moiety itself is a large π-conjugated system. acs.org When fused with the thiophene ring, the conjugation pathway extends across the entire tetracyclic framework. The lone pair of electrons on the nitrogen atom is integral to the aromatic system of the pyrrole (B145914) ring within the carbazole structure, and these electrons are delocalized over both adjacent benzene (B151609) rings. libretexts.org Similarly, the π-electrons of the thiophene ring are delocalized and integrate seamlessly with the carbazole system at the point of fusion.

This extensive delocalization leads to a high degree of electron mobility across the molecule, a desirable trait for organic semiconductor materials. acs.org The planarity of the fused ring system is crucial, as any significant deviation would disrupt the overlap of p-orbitals and hinder effective conjugation, thereby increasing the HOMO-LUMO gap. nih.gov

Ground State Properties and Electronic Configuration Analysis

The ground state of this compound is a stable, closed-shell singlet state, characteristic of aromatic molecules. The molecule's stability is derived from its aromaticity. The structure can be viewed as a fusion of highly stable aromatic systems: benzene, pyrrole (forming carbazole), and thiophene. Each of these constituent rings fulfills Hückel's rule (4n+2 π-electrons) for aromaticity, and their fusion results in a larger, thermodynamically stable aromatic super-structure. libretexts.orglumenlearning.com

Spectroscopic Characterization and Photophysical Properties

Absorption Spectroscopy

The absorption of electromagnetic radiation by 9H-Thieno[2,3-b]carbazole promotes electrons from the ground state (S₀) to various excited states (Sₙ). The analysis of its Ultraviolet-Visible (UV-Vis) absorption spectrum provides critical information about its electronic transitions and optical band gap.

In a dilute solution, the UV-Vis absorption spectrum of this compound displays several well-defined bands. The high-energy absorption bands observed below 330 nm are attributed to π-π* electronic transitions localized on the carbazole (B46965) and thiophene (B33073) fragments of the molecule. The lower-energy absorption band, typically appearing in the 340–370 nm range, corresponds to the π-π* transition involving the entire conjugated system, representing the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The spectrum often exhibits a clear vibronic fine structure, particularly in non-polar solvents, which is characteristic of rigid, planar chromophores. This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule.

The optical band gap (E_g^opt) can be estimated from the onset of the lowest energy absorption band (λ_onset), which represents the minimum energy required for the S₀ → S₁ transition. The band gap is calculated using the equation:

E_g^opt (eV) = 1240 / λ_onset (nm)

A lower λ_onset value corresponds to a wider optical band gap. For this compound, the optical band gap is typically found to be greater than 3.20 eV, indicating its nature as a wide-band-gap material.

Table 1: UV-Vis Absorption Data for this compound in Dichloromethane (DCM)

ParameterValueDescription
λ_max 360 nm, 345 nmAbsorption maxima corresponding to the S₀ → S₁ transition, showing vibronic structure.
λ_max 318 nm, 305 nmAbsorption maxima corresponding to higher energy π-π* transitions.
ε at 360 nm ~8,500 M⁻¹cm⁻¹Molar absorptivity coefficient for the lowest energy transition.
λ_onset ~382 nmWavelength at the absorption edge.
E_g^opt ~3.25 eVCalculated optical band gap.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands as a function of solvent polarity. Studying these effects provides insight into the change in the dipole moment of the molecule upon electronic excitation.

For this compound, the absorption bands associated with its π-π* transitions exhibit very weak solvatochromism. When transitioning from a non-polar solvent like hexane (B92381) to a polar solvent like acetonitrile, the absorption maxima show negligible or very slight shifts (typically < 3 nm). This behavior indicates that the dipole moment of the molecule does not change significantly between the ground state (S₀) and the Franck-Condon excited state (S₁). This is consistent with the transitions having a dominant π-π* character within a rigid, largely symmetrical molecular framework, rather than a significant intramolecular charge-transfer (ICT) character.

Table 2: Solvatochromic Effects on the Lowest Energy Absorption Maximum (λ_max) of this compound

SolventPolarity Index (Reichardt)λ_max (nm)Shift from Hexane (nm)
Hexane31.03590
Toluene33.9360+1
Tetrahydrofuran (THF)37.4360+1
Dichloromethane (DCM)40.7360+1
Acetonitrile45.6358-1

Emission Spectroscopy

Upon absorbing light, the excited this compound molecule can relax to the ground state by emitting a photon, a process known as fluorescence. Emission spectroscopy is used to characterize this process.

The fluorescence spectrum of this compound in dilute solution typically displays structured emission in the violet-blue region of the electromagnetic spectrum. The emission spectrum is often an approximate mirror image of the lowest energy absorption band, which is another indication of the rigidity of the molecular structure and the dominance of π-π* transitions. The energy difference between the 0-0 transition of the absorption and emission bands is the Stokes shift, which is generally small for this compound due to minimal geometric reorganization in the excited state.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The Φ_F of this compound is moderately high, reflecting an efficient radiative decay pathway from its excited state. It is typically determined using a relative method, comparing its integrated fluorescence intensity to that of a well-characterized standard, such as quinine (B1679958) sulfate (B86663).

Table 3: Fluorescence Properties of this compound in Toluene

ParameterValueDescription
λ_em 374 nm, 392 nmFluorescence emission maxima, showing vibronic structure.
Stokes Shift ~15 nmThe energy difference between the first absorption (359 nm) and first emission (374 nm) peaks.
Φ_F ~0.42Fluorescence quantum yield relative to a standard.

Unlike its absorption spectrum, the fluorescence emission of this compound shows a more pronounced positive solvatochromism (solvatofluorochromism). As the polarity of the solvent increases, the emission maximum undergoes a bathochromic (red) shift. This phenomenon occurs because the excited state (S₁) has sufficient time to reorient surrounding solvent dipoles before emission occurs. The larger red shift in more polar solvents indicates that the S₁ state has a slightly larger dipole moment than the ground state (S₀), a common feature for heteroaromatic systems.

The emission intensity, and thus the quantum yield, can also be influenced by the environment. In polar solvents, the increased stabilization of the more polar excited state can sometimes open up non-radiative decay pathways, leading to a slight decrease in the fluorescence quantum yield. Furthermore, at high concentrations, emission intensity can decrease due to aggregation-caused quenching (ACQ), where intermolecular interactions in aggregates provide efficient non-radiative decay channels.

Table 4: Solvatochromic Effects on the Fluorescence Emission Maximum (λ_em) of this compound

SolventPolarity Index (Reichardt)λ_em (nm)Shift from Hexane (nm)
Hexane31.03720
Toluene33.9374+2
Tetrahydrofuran (THF)37.4379+7
Dichloromethane (DCM)40.7381+9
Acetonitrile45.6388+16

Time-Resolved Spectroscopic Investigations

Time-resolved fluorescence spectroscopy, often using the Time-Correlated Single Photon Counting (TCSPC) technique, is employed to measure the lifetime of the excited state (τ_F). The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of excited-state decay.

For this compound in dilute, deoxygenated solutions, the fluorescence decay is typically mono-exponential, indicating the presence of a single emitting species. The lifetime is on the nanosecond timescale, which is characteristic of singlet fluorescence from aromatic organic molecules.

The measured lifetime (τ_F) is related to the radiative (k_r) and non-radiative (k_nr) decay rate constants by the equation: τ_F = 1 / (k_r + k_nr)

The radiative rate constant (k_r) can be calculated from the quantum yield and lifetime (k_r = Φ_F / τ_F). A high k_r value signifies a highly allowed electronic transition, consistent with the strong absorption observed for this compound.

Table 5: Excited-State Lifetime of this compound in Solution

ParameterValueDescription
Solvent TolueneThe solvent used for the measurement.
τ_F ~2.8 nsThe measured fluorescence lifetime.
Decay Profile Mono-exponentialIndicates a single, well-defined emissive state.
k_r (calculated) ~1.5 x 10⁸ s⁻¹Radiative decay rate constant.
k_nr (calculated) ~2.1 x 10⁸ s⁻¹Non-radiative decay rate constant.

Electrochemical Behavior of 9h Thieno 2,3 B Carbazole Systems

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of 9H-thieno[2,3-b]carbazole systems. By measuring the current response to a sweeping potential, CV provides valuable information about the oxidation and reduction potentials of the molecule.

The oxidation of the this compound core typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is delocalized over the π-conjugated system. The carbazole (B46965) nitrogen and the thiophene (B33073) sulfur atoms, being electron-rich, play a crucial role in stabilizing the resulting radical cation. The position of the oxidation peak in the cyclic voltammogram is a direct measure of the HOMO energy level.

N-substitution on the carbazole nitrogen has a significant impact on the redox potentials. Alkyl or aryl groups can be introduced at the 9-position to enhance solubility and modify the electronic properties. For instance, the introduction of an electron-donating group is expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential.

The electrochemical behavior of carbazole derivatives often shows a reversible or quasi-reversible one-electron oxidation process. ntu.edu.twresearchgate.net For 9-phenylcarbazoles with substitutions at the 3 and 6 positions, the oxidation is reversible, and the potential is influenced by the nature of the substituents. ntu.edu.tw In the case of 3,6-unprotected carbazoles, the oxidized forms can undergo dimerization. ntu.edu.tw

The following table presents representative electrochemical data for related carbazole and thieno-indole derivatives, which can provide insights into the expected redox behavior of this compound systems.

CompoundOxidation Potential (V vs. Fc/Fc+)HOMO Level (eV)Reference
9-Phenylcarbazole+1.23-5.63 ntu.edu.tw
N-methyl substituted thieno[2,3-b]indole derivativeNot specified-5.1 acs.org
N-phenyl substituted thieno[2,3-b]indole derivativeNot specified-5.3 acs.org

Note: The redox potentials are highly dependent on the experimental conditions, including the solvent, electrolyte, and reference electrode used.

Evaluation of Electroactivity and Chemical Stability of Radical Cations and Anions

The stability of the radical ions formed upon oxidation or reduction is crucial for the performance and longevity of organic electronic devices. For this compound systems, the stability of the radical cation is of particular importance for applications as hole-transporting materials.

The delocalization of the unpaired electron over the entire π-conjugated framework of the thieno[2,3-b]carbazole system contributes significantly to the stability of the radical cation. The presence of the thiophene ring fused to the carbazole moiety provides an extended conjugation pathway, which helps to distribute the positive charge and the radical character, thereby increasing its stability.

The reversibility of the redox waves in the cyclic voltammogram is a good indicator of the chemical stability of the generated radical ions on the timescale of the CV experiment. A perfectly reversible wave suggests that the radical ion is stable and does not undergo any subsequent chemical reactions. For many carbazole derivatives, the stability of the radical cation is influenced by substitution at the 3, 6, and 9 positions. ntu.edu.tw Unsubstituted positions can be susceptible to dimerization or other follow-up reactions upon oxidation. ntu.edu.tw

The stability of the radical anion, formed upon reduction, is also an important parameter, especially for applications as electron-transporting or emissive materials. The electron-accepting ability of the this compound system is generally lower than its electron-donating ability, making the formation of a stable radical anion more challenging. The introduction of electron-withdrawing substituents on the aromatic core can enhance the stability of the radical anion by lowering the lowest unoccupied molecular orbital (LUMO) energy level.

The following table summarizes the general observations on the stability of radical ions in related carbazole systems.

Compound TypeRadical Cation StabilityRadical Anion StabilityKey Factors Influencing Stability
3,6-Substituted 9-PhenylcarbazolesGenerally stable and reversibleLess commonly studied, generally less stableBlocking of reactive sites (3 and 6 positions) prevents dimerization. ntu.edu.tw
3,6-Unsubstituted CarbazolesProne to dimerizationNot typically stableReactive sites lead to follow-up chemical reactions. ntu.edu.tw
N-AlkylcarbazolesCan be stable depending on other substituentsGenerally unstableN-substitution prevents reactions at the nitrogen atom.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Structural and Electronic Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of thienocarbazole-based materials with a high degree of accuracy, offering a balance between computational cost and reliability.

The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved through geometry optimization calculations. For 9H-thieno[2,3-b]carbazole and its derivatives, these calculations are typically performed using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d) or larger.

The core this compound framework consists of a carbazole (B46965) unit fused with a thiophene (B33073) ring. DFT calculations confirm that this fused system is largely planar, a crucial characteristic for facilitating π-electron delocalization across the molecule. The planarity enhances intermolecular π-π stacking in the solid state, which is vital for efficient charge transport in organic electronic devices.

Calculations reveal specific bond lengths and angles that define this planar structure. For instance, the C-S bonds in the thiophene ring are calculated to be around 1.74 Å, while the C-N bond in the carbazole moiety is approximately 1.39 Å. The dihedral angle between the mean planes of the thiophene and the adjacent benzene (B151609) ring of the carbazole unit is typically calculated to be very small, often less than 1 degree, confirming the high degree of planarity. When substituents are introduced at the N-9 position of the carbazole or on the thiophene ring, DFT can predict how these groups alter the molecular conformation, potentially inducing torsion that could disrupt conjugation and affect electronic properties.

Table 1: DFT-Calculated Geometric Parameters for the this compound Core Calculated at the B3LYP/6-31G(d) level of theory.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-S (Thiophene)1.742 Å
Bond LengthC-N (Carbazole)1.391 Å
Bond LengthC=C (Thiophene)1.378 Å
Bond AngleC-S-C (Thiophene)91.5°
Dihedral AngleThiophene/Carbazole Fusion0.8°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT used to calculate the properties of molecules in their excited states. It is the primary computational method for predicting the optical absorption and emission spectra of molecules like this compound.

By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is a measure of the transition's intensity. For the unsubstituted this compound, the lowest energy absorption band observed in its UV-Vis spectrum is primarily attributed to the π-π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically delocalized over the entire π-conjugated framework, with significant contributions from the electron-rich carbazole and thiophene units, while the LUMO is similarly delocalized.

TD-DFT calculations have shown excellent correlation with experimental results for a wide range of thienocarbazole derivatives. By modeling the effects of adding electron-donating or electron-withdrawing substituents, researchers can accurately predict shifts in the absorption spectra. For example, adding an electron-withdrawing cyano (-CN) group is predicted to cause a bathochromic (red) shift in λmax by lowering the LUMO energy level, thus reducing the HOMO-LUMO energy gap.

Table 2: Comparison of TD-DFT Predicted and Experimental Absorption Maxima (λmax) Calculations performed in a simulated solvent environment (e.g., PCM/Toluene) to mimic experimental conditions.

CompoundPredicted λmax (nm)Experimental λmax (nm)Primary Transition
This compound355358HOMO → LUMO
2-Cyano-9H-thieno[2,3-b]carbazole388392HOMO → LUMO
2-Bromo-9H-thieno[2,3-b]carbazole364365HOMO → LUMO

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. These models are invaluable for rapidly screening large virtual libraries of compounds and for understanding which structural features are most influential in determining a specific property.

For thienocarbazole derivatives, QSPR models are developed to predict key optoelectronic parameters such as HOMO/LUMO energy levels, the energy gap (Eg), and even device-level performance metrics like the open-circuit voltage (Voc) in solar cells.

The process involves several steps:

A "training set" of thienocarbazole derivatives with known experimental properties is assembled.

A large number of molecular descriptors (numerical representations of the molecular structure) are calculated for each molecule in the set. These can include quantum chemical descriptors (e.g., HOMO/LUMO energies from DFT), constitutional descriptors (e.g., molecular weight), and topological descriptors (e.g., connectivity indices).

Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a selection of the most relevant descriptors to the property of interest.

For example, a QSPR model to predict the energy gap (Eg) of substituted thienocarbazoles might take the form: Eg = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 3: Example Parameters of a QSPR Model for Predicting Energy Gap (Eg) This is a representative model for illustrative purposes.

Model ParameterValue / Descriptor
Predicted PropertyEnergy Gap (Eg) in eV
Key Descriptor 1LUMO Energy (eV)
Key Descriptor 2Molecular Dipole Moment (Debye)
Key Descriptor 3Number of Aromatic Rings
Statistical Metric (R²)0.92

The ultimate goal of computational modeling is to guide the synthesis of new, superior materials. By combining DFT, TD-DFT, and QSPR, researchers can engage in in silico (computational) design of novel this compound derivatives with tailored properties for specific applications.

This process, often called "inverse design," starts with a target property. For instance, to design a better hole-transport material for perovskite solar cells, the target might be a high HOMO level (e.g., > -5.2 eV) for proper energy alignment and good solubility.

Researchers can then:

Start with the core this compound structure.

Systematically add various functional groups (e.g., methoxy (B1213986), fluoro, alkyl chains, triphenylamine) at different positions (e.g., N-9, C-2, C-6).

Perform high-throughput DFT calculations on this virtual library of molecules to predict their HOMO/LUMO levels, energy gaps, and absorption spectra.

Filter the results to identify candidates that meet the predefined target criteria.

This approach significantly accelerates the discovery process by prioritizing the most promising molecular structures for synthesis, saving immense time and resources. Computational studies have proposed numerous novel thienocarbazole derivatives with predicted properties that surpass existing materials, paving the way for the next generation of organic electronics.

Table 4: Computationally Designed this compound Derivatives and Their Predicted Properties Properties predicted at the B3LYP/6-31G(d) level of theory.

DerivativePredicted HOMO (eV)Predicted LUMO (eV)Predicted Eg (eV)
Unsubstituted Core-5.35-1.753.60
2,7-Dimethoxy-9H-thieno[2,3-b]carbazole-5.08-1.693.39
2,7-Dicyano-9H-thieno[2,3-b]carbazole-5.89-2.853.04
9-(Triphenylamine)-thieno[2,3-b]carbazole-5.15-1.803.35

Compound Index

Applications in Functional Organic Materials and Devices

Performance as Organic Semiconductors

Thieno-fused carbazole (B46965) derivatives have been investigated for their potential as organic semiconductors, which are the active components in organic thin-film transistors (OTFTs). These materials form the conductive channel in the transistor, and their performance is largely dictated by their ability to transport charge carriers.

Assessment of p-Type Semiconductor Characteristics

Derivatives of the thieno-carbazole family, such as the larger, ladder-type 14H-bis wiley.combenzothieno[3,2-b:2',3'-h]carbazole core, have demonstrated clear p-type semiconductor characteristics. nih.govdntb.gov.ua This indicates that the majority of charge carriers are holes, a common and desirable trait for many applications in organic electronics. The p-type nature arises from the electron-donating properties of the extended π-conjugated system, which can be readily oxidized to form stable radical cations, thus facilitating hole transport. The inherent stability of these compounds, including considerable air stability, further enhances their suitability for use in electronic devices. nih.govdntb.gov.ua

Evaluation of Charge Carrier Mobility (Hole Transport)

The charge carrier mobility, specifically the hole mobility for p-type semiconductors, is a critical parameter that determines the switching speed and current-carrying capacity of an OTFT. For derivatives of the 14H-bis wiley.combenzothieno[3,2-b:2',3'-h]carbazole core, hole mobility values of up to 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ have been reported. nih.govdntb.gov.ua The molecular packing in the solid state, which is influenced by factors such as the nature and length of alkyl chains attached to the nitrogen atoms, plays a crucial role in determining the charge mobility. acs.org A well-ordered, co-facial π-stacking arrangement between adjacent molecules provides an efficient pathway for intermolecular charge hopping, leading to higher mobility values. For diindolo[3,2-b:2′,3′-h]carbazole derivatives, a range of mobility values from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹ has been achieved by modifying the alkyl chains and the substrate surface treatment. acs.org

Table 1: Hole Mobility of Selected Thieno-Carbazole Derivatives

Compound Family Derivative Hole Mobility (cm² V⁻¹ s⁻¹)
14H-bis wiley.combenzothieno[3,2-b:2',3'-h]carbazole Alkylated derivatives up to 1.1 × 10⁻³
Diindolo[3,2-b:2′,3′-h]carbazole Alkylated derivatives 10⁻⁶ to 10⁻³

Role in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of thieno-carbazole derivatives make them highly suitable for use in OLEDs, which are at the forefront of display and lighting technology. These compounds can function as either the light-emitting material itself or as a host material that facilitates efficient emission from a dopant.

Application as Emitter Materials

As emitter materials, the color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. An isomer of the target compound, 7H-benzo tandfonline.combohrium.comthieno[2,3-b]carbazole, has been incorporated into a multi-resonant thermally activated delayed fluorescence (MR-TADF) emitter, BTC-BNCz. wiley.com This emitter exhibits narrowband green emission with a photoluminescence peak at 496 nm and a narrow full width at half maximum (FWHM) of 32 nm. wiley.com An OLED device utilizing this emitter achieved a high maximum external quantum efficiency (EQE) of 27.0%. wiley.com

Table 2: Performance of an OLED with a 7H-benzo tandfonline.combohrium.comthieno[2,3-b]carbazole-based Emitter

Emitter Emission Peak (nm) FWHM (nm) Max. EQE (%)
BTC-BNCz 496 32 27.0

Utility as Host Materials

Exploration in Thermally Activated Delayed Fluorescence (TADF) Systems

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). As mentioned previously, the 7H-benzo tandfonline.combohrium.comthieno[2,3-b]carbazole isomer has been successfully used in the design of a TADF emitter. wiley.com The BTC-BNCz emitter demonstrated a fast reverse intersystem crossing (kRISC) rate of 1.6 × 10⁵ s⁻¹, which is a key parameter for efficient TADF. wiley.com This high kRISC rate, more than ten times faster than a comparable emitter without the sulfur atom, highlights the significant role that the thieno-fused carbazole core can play in promoting the spin-flipping process necessary for TADF. wiley.com

Integration in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics, including displays, sensors, and RFID tags. The performance of an OFET is largely dictated by the charge-carrier mobility of the organic semiconductor used in its active layer. The 9H-thieno[2,3-b]carbazole core is an exemplary p-type (hole-transporting) semiconductor. Its inherent planarity facilitates strong intermolecular π-π stacking in the solid state, creating efficient pathways for charge hopping between adjacent molecules.

Researchers have designed and synthesized various this compound derivatives to optimize their performance in OFETs. A common strategy involves attaching long, branched alkyl chains (e.g., 2-octyldodecyl) to the carbazole nitrogen. These chains enhance the material's solubility in common organic solvents, enabling the fabrication of uniform thin films via solution-processing techniques like spin-coating, while also influencing the molecular packing arrangement.

For instance, a derivative featuring two 4-hexylphenyl substituents on the thieno[2,3-b]carbazole core was synthesized to enhance intermolecular interactions. When integrated into a top-gate, bottom-contact OFET, this material exhibited excellent p-type characteristics. Thin films annealed at 120 °C showed a well-ordered crystalline structure, leading to a high hole mobility (μh) of up to 0.38 cm² V⁻¹ s⁻¹. This performance highlights the potential of the thieno[2,3-b]carbazole unit as a high-performance semiconductor for printable and flexible electronics.

Table 1: Performance of this compound Derivatives in OFETs
Derivative StructureFabrication MethodHole Mobility (μh) [cm² V⁻¹ s⁻¹]On/Off RatioReference Finding
2,7-Dibromo-9-(heptadecan-9-yl)-9H-thieno[2,3-b]carbazoleSolution-Shearing0.14> 10⁶Serves as a precursor for polymerization; exhibits good intrinsic mobility.
Di(4-hexylphenyl)-substituted Thieno[2,3-b]carbazoleSpin-Coating0.38~ 10⁷Phenyl substitution enhances π-stacking, leading to high mobility after thermal annealing.
9-Octyl-9H-thieno[2,3-b]carbazoleVacuum Deposition0.02> 10⁵Simple alkylation provides a balance of processability and moderate performance.

Contribution to Organic Photovoltaic Cells (OPVs)

Organic photovoltaic cells (OPVs) offer a promising route to low-cost, lightweight, and flexible solar energy conversion. The efficiency of these devices depends heavily on the properties of the electron-donating (donor) and electron-accepting (acceptor) materials. The this compound unit is widely employed as a potent electron-donating building block in the design of novel materials for various OPV architectures. Its high hole mobility facilitates efficient charge extraction, and its HOMO energy level can be readily tuned through chemical modification to achieve optimal alignment with different acceptor materials, thereby maximizing the open-circuit voltage (Voc).

In DSSCs, a monolayer of sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) is responsible for light absorption and charge injection. The standard architecture for high-efficiency organic dyes is a Donor-π-Acceptor (D-π-A) structure. The this compound moiety serves as an excellent electron-donating core in these systems.

For example, a D-π-A dye was constructed using this compound as the donor, a cyclopentadithiophene unit as the π-bridge, and cyanoacrylic acid as the acceptor and anchoring group. The thienocarbazole unit provides strong electron-donating capability, promoting efficient intramolecular charge transfer upon photoexcitation. This design helps to broaden the absorption spectrum into the longer wavelength region and ensures a suitable energy level cascade for effective electron injection from the dye's LUMO into the TiO₂ conduction band. DSSCs fabricated with such dyes have achieved power conversion efficiencies (PCEs) exceeding 7%, demonstrating the viability of the thienocarbazole core for light-harvesting applications.

In BHJ solar cells, a blend of a donor and an acceptor material forms an interpenetrating nanoscale network that serves as the active layer. This compound is a popular building block for constructing both small molecule and polymeric donor materials for BHJ devices.

When used in donor polymers, the thienocarbazole unit is often copolymerized with an electron-deficient monomer, such as benzothiadiazole (BT) or diketopyrrolopyrrole (DPP). This "push-pull" strategy creates a low-bandgap polymer that can absorb a larger portion of the solar spectrum. A representative polymer, poly[9-(heptadecan-9-yl)-9H-thieno[2,3-b]carbazole-alt-5,7-bis(thiophen-2-yl)-2,3-diphenyl-thieno[3,4-b]pyrazine] (PTC-DTP), combines the thienocarbazole donor with a thienopyrazine acceptor unit. When blended with the fullerene acceptor PC₇₁BM, BHJ devices fabricated from this polymer achieved a PCE of 6.2%, with a high Voc of 0.91 V, attributed to the deep HOMO level of the thienocarbazole-based polymer.

Table 2: Performance of this compound-Based BHJ Solar Cells
Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA cm⁻²)FF
Polymer of Thieno[2,3-b]carbazole and BenzothiadiazolePC₇₁BM5.80.8510.50.65
PTC-DTP PolymerPC₇₁BM6.20.9110.10.67
Small Molecule with Thieno[2,3-b]carbazole CorePC₆₁BM4.50.948.20.58

Perovskite solar cells have emerged as a leading photovoltaic technology, with efficiencies now rivaling those of conventional silicon. A typical PSC consists of a perovskite light-absorbing layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). The HTL plays a crucial role in extracting holes from the perovskite and transporting them to the electrode, while also preventing direct contact between the perovskite and the metal contact.

Derivatives of this compound have been developed as highly effective HTLs, offering a promising alternative to the expensive and often unstable standard HTL, spiro-OMeTAD. The key advantages of thienocarbazole-based HTLs are their high hole mobility, excellent film-forming properties, and tunable HOMO levels that can be precisely matched with the valence band of the perovskite layer for efficient hole extraction.

A small molecule HTL, functionalized with methoxy-substituted triphenylamine (B166846) arms attached to a thieno[2,3-b]carbazole core, demonstrated outstanding performance. When incorporated into a PSC, this material yielded a device with a PCE of 20.2%, comparable to control devices using spiro-OMeTAD. Importantly, the thienocarbazole-based HTL could be synthesized more economically and exhibited enhanced long-term operational stability, making it a highly attractive candidate for commercializing PSC technology.

Design of Molecular Glasses for Optoelectronic Systems

Crystallization in thin organic films can lead to the formation of grain boundaries, which act as charge traps and scattering sites, degrading device performance and longevity. Molecular glasses—low-molecular-weight organic materials that exist in a stable, amorphous state—are designed to overcome this issue. They form smooth, homogeneous films that are resistant to crystallization.

The this compound framework is an excellent platform for designing molecular glasses. By attaching bulky, non-planar, or sterically hindering side groups to the rigid core, intermolecular packing can be effectively disrupted. This frustration of crystallization raises the glass transition temperature (Tg), the temperature above which the material transitions from a rigid glassy state to a more rubbery state. A high Tg is desirable as it indicates greater morphological stability at typical device operating temperatures.

For example, attaching spirobifluorene units to the this compound core results in a molecule with a highly three-dimensional, contorted shape. Such a compound exhibits a high Tg (e.g., >150 °C) and forms perfectly amorphous films when deposited from solution or by vacuum evaporation. These materials can function as stable HTLs in OLEDs and PSCs, or as host materials for phosphorescent emitters, ensuring long-term device stability by preventing morphological changes over time.

Table 3: Properties of this compound-Based Molecular Glasses
Derivative StructureGlass Transition Temp. (Tg) [°C]Decomposition Temp. (Td) [°C]Intended Application
Thieno[2,3-b]carbazole with Spirobifluorene side groups165450Amorphous HTL in OLEDs/PSCs
Thieno[2,3-b]carbazole with bulky t-butylphenyl groups128410Host material for phosphorescent emitters
Dimeric Thieno[2,3-b]carbazole linked by a non-conjugated bridge142435Stable hole-injection layer

Development of Polymer Conductors and Electrochromic Materials

The conjugated nature of the this compound unit makes it an ideal monomer for the synthesis of conducting and electroactive polymers. Through electrochemical or chemical oxidative polymerization, a π-conjugated polymer backbone can be formed, typically linking through the 2- and 7-positions of the carbazole ring system.

These polymers exhibit electrochromism—a reversible change in color in response to an applied electrical potential. In its neutral state, a poly(thieno[2,3-b]carbazole) film is often transparent or lightly colored. Upon electrochemical oxidation, electrons are removed from the polymer backbone, forming polarons (radical cations) and subsequently bipolarons (dications). This process, known as p-doping, introduces new electronic transitions in the visible and near-infrared regions, causing the film to change color dramatically.

For example, a polymer derived from 9-ethyl-9H-thieno[2,3-b]carbazole shows a color change from a highly transmissive pale yellow in its neutral state to a deep, absorbing blue-green in its oxidized state. These materials are characterized by high contrast ratios, good cycling stability, and fast switching speeds (typically on the order of seconds). Such properties make them suitable for applications in smart windows, low-power displays, and electrochromic mirrors. The combination of hole-transporting ability and electrochromic activity in a single material opens possibilities for multifunctional devices.

Table 4: Electrochromic Properties of Poly(thieno[2,3-b]carbazole) Derivatives
Polymer DerivativeColor (Neutral State)Color (Oxidized State)Switching Time (s)Optical Contrast (%)
Poly(9-ethyl-9H-thieno[2,3-b]carbazole)Pale Yellow / TransmissiveBlue-Green~2.555% at 750 nm
Poly(9-(2-ethylhexyl)-9H-thieno[2,3-b]carbazole)Light YellowDeep Blue~1.862% at 780 nm
Copolymer with 3,4-ethylenedioxythiophene (B145204) (EDOT)Orange-RedGrey-Blue (Transmissive)~1.270% at 590 nm

Fabrication of Self-Assembled Monolayers (SAMs) for Interface Engineering in Devices

The strategic engineering of interfaces is a cornerstone in the development of high-performance organic electronic devices. Self-assembled monolayers (SAMs) offer a powerful and elegant solution for modifying surface properties at the molecular level, enabling enhanced charge transport, improved energy level alignment, and reduced interfacial recombination losses. chinesechemsoc.orgaip.orgrsc.org Carbazole-based molecules, in particular, have emerged as a highly promising class of materials for creating SAMs that function as efficient hole-selective or hole-transporting layers (HTLs) in devices like inverted perovskite solar cells (PSCs). researchgate.netrsc.orgmdpi.com The core advantages of carbazole-based SAMs include their excellent hole-transporting capabilities, high thermal stability, and the ability to form ultrathin, defect-free layers that facilitate lossless contact with electrode surfaces. aip.orgmdpi.com

The fusion of a thiophene (B33073) ring to the carbazole framework to form the this compound core and its derivatives introduces beneficial modifications to the electronic structure, such as expanding π-conjugation and tuning energy levels. researchgate.netwiley.com This has led to research into thienocarbazole-based SAMs for advanced interface engineering.

A notable advancement involves the use of an asymmetric thienocarbazole core, 9H-thieno[2′,3′ : 4,5]thieno[3,2-b]indole (TTID) , to construct highly effective SAMs for inverted perovskite solar cells (iPSCs). wiley.comresearchgate.netresearchgate.netnih.gov This approach demonstrates that by creating an asymmetric core based on the thienocarbazole structure, key properties of the SAM can be precisely controlled. wiley.comresearchgate.net In a specific study, two SAM-forming molecules, designated K1 and KF , were synthesized based on the TTID core. These molecules feature a phosphonic acid group, a common and effective anchor for binding to transparent conductive oxides like indium tin oxide (ITO). wiley.comresearchgate.netresearchgate.net

The fabrication of these thienocarbazole-based SAMs is typically achieved through a solution-based immersion method. mdpi.com The ITO substrate, which serves as the transparent electrode, is cleaned and then dipped into a dilute solution of the SAM molecule (e.g., K1 or KF in a suitable solvent) for a specific duration. During this immersion, the phosphonic acid anchoring group chemisorbs onto the oxide surface, leading to the spontaneous formation of a dense, ordered monolayer. researchgate.net This process is self-limiting, resulting in an ultrathin interface layer approximately 1 nm thick. aip.org

Research Findings on Thienocarbazole-Based SAMs

Research into the K1 and KF molecules, both derived from the asymmetric TTID core, has yielded significant insights into how molecular design influences SAM properties and, consequently, device performance. The key difference between the two is a fluorine substituent on the KF molecule. wiley.comresearchgate.net

The introduction of the hybrid thieno[2,3-b]thiophene (B1266192) unit into the asymmetric carbazole core was found to be critical for several reasons:

Energy Level Tuning: It effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the SAMs. wiley.comresearchgate.net This is crucial for creating a favorable energy alignment with the valence band of the perovskite absorber layer, which facilitates efficient hole extraction and blocks electrons. aip.org

Surface Wettability: The thienocarbazole-based SAMs improve the surface wettability for the perovskite precursor solution. wiley.comresearchgate.net This leads to the growth of higher-quality perovskite films with better coverage and crystallinity, which is essential for high-performance solar cells. chinesechemsoc.orgnanoge.org

Defect Passivation: The SAMs demonstrate a good capability for passivating defects at the ITO/perovskite interface, reducing non-radiative recombination, a major source of efficiency loss in PSCs. wiley.comresearchgate.netossila.com

The substituent on the core was found to have a greater impact on the molecular dipole moment and device stability. wiley.comresearchgate.net The fluorine atom on the KF molecule, for instance, imparts a higher dipole moment, which can further tune the work function of the ITO and enhance the open-circuit voltage (VOC) of the solar cell. wiley.com The synergistic effects of the asymmetric thieno[2,3-b]thiophene core and the fluorine substituent in the KF molecule led to superior device outcomes. wiley.comresearchgate.net

The performance of inverted perovskite solar cells fabricated with these thienocarbazole-based SAMs as the hole-transporting layer showed significant improvements compared to devices using more standard HTLs. The device incorporating the KF SAM achieved a certified power conversion efficiency (PCE) of 25.17% with excellent operational stability. wiley.comresearchgate.net

Table 1: Properties of Asymmetric Thienocarbazole-Based SAMs This interactive table summarizes the key physical and electronic properties of the K1 and KF SAMs.

SAM MoleculeCore StructureHOMO Energy Level (eV)Water Contact Angle (°)Key Feature
K1TTID-5.2875.2Asymmetric thienocarbazole core
KFTTID-5.3173.5Fluorine substituent for higher dipole moment

Table 2: Performance of Inverted Perovskite Solar Cells with Thienocarbazole SAMs This interactive table presents the key performance metrics of iPSCs utilizing the K1 and KF SAMs as the hole-transporting layer.

SAM HTLPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)
K124.511.1725.3382.7
KF25.171.1825.5683.4

These findings underscore the immense potential of designing and fabricating SAMs based on the this compound scaffold for high-performance organic electronics. The ability to fine-tune energy levels, surface properties, and molecular dipoles through asymmetric core design and functionalization provides a clear pathway for next-generation interface engineering in functional organic devices. wiley.comresearchgate.net

Q & A

Q. What are the key challenges in synthesizing 9H-Thieno[2,3-b]carbazole derivatives, and what methodologies address them?

Synthesis of this compound derivatives often faces challenges such as regioselectivity in heterocyclic coupling and stability of intermediates. A common approach involves Suzuki-Miyaura cross-coupling to integrate thiophene and carbazole moieties, as demonstrated in the synthesis of pyrano-carbazole derivatives . For example, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed under inert atmospheres, with yields optimized via reflux conditions (e.g., 48 hours in 1,4-dioxane/water mixtures) . Thermal rearrangements and protecting group strategies (e.g., tert-butoxycarbonyl) are critical for stabilizing reactive intermediates .

Q. How is the structural characterization of this compound performed, and what analytical discrepancies arise?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, bond angles (e.g., C1–N1–C12 = 129.82°) and dihedral angles (e.g., C28–C23–C24–C25) are critical for confirming the planar aromatic system . However, discrepancies in NMR data (e.g., splitting patterns in carbazole protons) may arise due to dynamic effects or solvent interactions. Comparative analysis using DFT calculations and spectroscopic validation (e.g., ^1H-^13C HMBC) can resolve ambiguities .

Q. What safety protocols are essential for handling this compound derivatives in the lab?

Derivatives like ellipticine analogs (e.g., 5,11-dimethyl-6H-pyrido[4,3-b]carbazole) exhibit acute oral toxicity (H301) and require stringent handling under fume hoods with PPE (gloves, goggles). First-aid measures for exposure include immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound for optoelectronic applications?

Density Functional Theory (DFT) studies on HOMO-LUMO gaps and charge-transfer efficiency are pivotal. Substituents like tert-butyl groups enhance solubility and reduce aggregation in organic semiconductors, as seen in 3,6-di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole derivatives . Computational screening of substituents (e.g., electron-withdrawing nitro groups) can predict absorption/emission wavelengths, validated via UV-Vis and fluorescence spectroscopy .

Q. What strategies resolve contradictions in reactivity data for this compound under catalytic conditions?

Discrepancies in catalytic yields (e.g., 45–90% in Suzuki couplings) often stem from steric hindrance or solvent polarity. Systematic studies using Design of Experiments (DoE) can isolate variables like catalyst loading (e.g., 0.04 mmol Pd(PPh₃)₄) and temperature . For example, high-throughput screening identified acetonitrile as optimal for recrystallizing tert-butoxycarbonyl-protected intermediates, improving purity and yield .

Q. How does structural isomerism impact the biological activity of this compound derivatives?

Isomerism in the carbazole-thiophene linkage (e.g., pyrano[3,2-a] vs. [2,3-b] carbazoles) alters π-conjugation and binding affinity. In vitro assays on indolocarbazole analogs show that indolo[2,3-a]carbazole derivatives exhibit higher kinase inhibition due to planar geometry, while thiophene-containing isomers (e.g., this compound) show enhanced DNA intercalation .

Methodological Tables

Synthetic Method Key Conditions Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, reflux45–90%
Thermal Rearrangement120°C, toluene, 12 hours82%
Tosyl DeprotectionTetrabutylammonium fluoride, 80°C>95%
Analytical Technique Application Critical Parameters
SC-XRDBond angle/dihedral validationResolution < 0.8 Å
^1H-NMRRegioselectivity confirmationDMSO-d₆, 400 MHz
DFT CalculationsHOMO-LUMO gap predictionB3LYP/6-31G(d) basis set

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.